1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1,2-dimethyl-5-phenyl-
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Overview
Description
1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1,2-dimethyl-5-phenyl- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties . This particular compound is characterized by its unique structure, which includes a chloro group at position 7, a dimethyl group at positions 1 and 2, and a phenyl group at position 5.
Preparation Methods
The synthesis of 1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1,2-dimethyl-5-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-chlorobenzophenone and glycine ester hydrochloride.
Reaction Conditions: The reaction is carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol.
Cyclization: The intermediate product undergoes cyclization to form the benzodiazepine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods often utilize continuous flow chemistry to enhance efficiency and yield. This approach allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1,2-dimethyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group at position 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1,2-dimethyl-5-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1,2-dimethyl-5-phenyl- involves its interaction with GABA-A receptors in the central nervous system . By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons . This results in the sedative, anxiolytic, and anticonvulsant effects observed with benzodiazepines .
Comparison with Similar Compounds
1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1,2-dimethyl-5-phenyl- can be compared with other benzodiazepines such as diazepam and lorazepam . While all these compounds share a similar core structure, they differ in their substituents and pharmacological profiles . For example:
Diazepam: Known for its long half-life and use in treating anxiety and seizures.
Lorazepam: Has a shorter half-life and is commonly used for its sedative and anxiolytic effects.
The uniqueness of 1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1,2-dimethyl-5-phenyl- lies in its specific substituents, which may confer distinct pharmacological properties .
Properties
CAS No. |
57988-24-6 |
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Molecular Formula |
C17H17ClN2 |
Molecular Weight |
284.8 g/mol |
IUPAC Name |
7-chloro-1,2-dimethyl-5-phenyl-2,3-dihydro-1,4-benzodiazepine |
InChI |
InChI=1S/C17H17ClN2/c1-12-11-19-17(13-6-4-3-5-7-13)15-10-14(18)8-9-16(15)20(12)2/h3-10,12H,11H2,1-2H3 |
InChI Key |
TVBDBJFLSSHHRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(C2=C(N1C)C=CC(=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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